(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group, which is known to impart significant chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability. Pathways involved in its action may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (3S)-N-Methyl-6-(methoxy)-2,3-dihydrobenzofuran-3-amine
- (3S)-N-Methyl-6-(ethoxy)-2,3-dihydrobenzofuran-3-amine
- (3S)-N-Methyl-6-(fluoromethoxy)-2,3-dihydrobenzofuran-3-amine
Uniqueness
(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(3S)-N-methyl-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H10F3NO2/c1-14-8-5-15-9-4-6(2-3-7(8)9)16-10(11,12)13/h2-4,8,14H,5H2,1H3/t8-/m1/s1 |
InChI Key |
JCGSGGDVDVMRHJ-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@@H]1COC2=C1C=CC(=C2)OC(F)(F)F |
Canonical SMILES |
CNC1COC2=C1C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
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